BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Hydroxypicolinamide chemical properties and
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Hydroxypicolinamide

Cat. No.: B2619347

An In-Depth Technical Guide to 6-Hydroxypicolinamide: Structure, Properties, and Catalytic
Applications

Introduction

6-Hydroxypicolinamide is a heterocyclic organic compound featuring a pyridine ring
substituted with both a hydroxyl and a carboxamide group. While a simple molecule in its own
right, it represents a foundational scaffold for a highly effective class of ligands in modern
organic synthesis. In its functional form, particularly as N-aryl derivatives, 6-
hydroxypicolinamide has emerged as a privileged structure for facilitating copper-catalyzed
cross-coupling reactions. These reactions are cornerstones in the synthesis of
pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of crucial
carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

This guide, intended for researchers and drug development professionals, provides a detailed
exploration of the core chemical properties, structure, and spectroscopic signature of 6-
hydroxypicolinamide. It further delves into the synthesis and application of its derivatives as
powerful ligands, explaining the mechanistic rationale behind their efficacy and providing
actionable protocols for their use.

Part 1: Molecular Structure and Physicochemical
Properties
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The chemical identity of 6-Hydroxypicolinamide is defined by its unique arrangement of
functional groups on a pyridine core. Its structure exists in a tautomeric equilibrium between the
hydroxy-pyridine form and the pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-2-
carboxamide, being the preferred tautomer and the basis for its IUPAC name.[1] This
tautomerism is a key feature influencing its coordination chemistry.

Chemical Structure

The two primary tautomeric forms of 6-Hydroxypicolinamide are illustrated below. The
pyridone form is generally favored in most conditions.

Tautomeric Forms of 6-Hydroxypicolinamide
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Caption: Tautomeric equilibrium of 6-Hydroxypicolinamide.

Physicochemical Data

A summary of the key computed and experimental properties of the parent 6-
Hydroxypicolinamide molecule is provided below. These parameters are critical for predicting
its behavior in various solvent systems and for developing analytical methods.
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Property Value Source
Molecular Formula CeHeN202 PubChem[1]
Molecular Weight 138.12 g/mol PubChem[1]

6-0x0-1H-pyridine-2-
IUPAC Name ) PubChem[1]
carboxamide

CAS Number 89640-67-5 PubChem[1]
XLogP3 (Computed) -0.7 PubChem|[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem|[1]

] ] 194-196 °C (for 3- )
Melting Point o ) CAS Common Chemistry[2]
Hydroxypicolinamide)

Note: Experimental data for the 6-hydroxy isomer is limited; the melting point of the related 3-
hydroxy isomer is provided for context.

Part 2: Spectroscopic Characterization

unambiguous identification of 6-hydroxypicolinamide and its derivatives relies on a
combination of spectroscopic techniques. The expected spectral features are derived from its
core structure.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons
on the pyridine ring, typically in the aromatic region (6 6.0-8.5 ppm). The two amide protons
(-CONHz) would likely appear as a broad singlet, and the N-H proton of the pyridone
tautomer would also be observable. The exact chemical shifts are highly sensitive to the
solvent used due to hydrogen bonding effects.[5]

e 13C NMR: The carbon NMR would display six distinct signals. The carbonyl carbons (amide
and pyridone) would be the most downfield (typically & 160-175 ppm), while the other four
carbons of the pyridine ring would appear in the aromatic region.
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Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[5]

e N-H Stretching: Broad bands in the 3200-3400 cm~* region corresponding to the amide and
pyridone N-H groups.

e C=0 Stretching: Strong, sharp absorptions between 1650-1700 cm~* are characteristic of
the amide and pyridone carbonyl groups.

e C=C and C=N Stretching: Absorptions in the 1550-1620 cm~! region are indicative of the
pyridine ring.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M*) peak
corresponding to the compound's molecular weight (138.12 g/mol ).[4] High-resolution mass
spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Part 3: Synthesis and Reactivity

The utility of the 6-hydroxypicolinamide scaffold lies in its accessible synthesis and its
predictable reactivity as a bidentate ligand.

Synthetic Pathways

The most direct synthesis for N-substituted 6-hydroxypicolinamide ligands involves the amide
coupling of 6-hydroxypicolinic acid with a corresponding amine.[7] While efficient for simple
amines, this can be challenging for sterically hindered or electron-deficient anilines.

A more robust and scalable "telescoped" process has been developed for industrial
applications, particularly for the highly effective N-(2,6-Dimethylphenyl)-6-
hydroxypicolinamide ligand.[8] This process avoids costly reagents and minimizes waste.
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General Workflow for N-Aryl-6-hydroxypicolinamide Synthesis

6-Chloropicolinoyl chloride
(Starting Material)

:

Schotten-Baumann Amidation
(+ Arylamine, e.g., 2,6-dimethylaniline)

:

N-Aryl-6-chloropicolinamide
(Intermediate)

:

Ulimann-Type Hydroxylation
(Cu catalyst, base, water/[DMSO)

:

N-Aryl-6-hydroxypicolinamide
(Final Product)

:

Purification
(Crystallization/Chromatography)

Click to download full resolution via product page
Caption: A robust, multi-step synthesis workflow.

This protocol is adapted from a validated industrial process.[8] The causality behind this choice
is its high efficiency and scalability, avoiding sensitive reagents.

o Amidation: 6-chloropicolinoyl chloride is reacted with the desired arylamine (e.g., 2,6-
dimethylaniline) in a suitable solvent like toluene. The reaction proceeds without an external
base, as the HCI byproduct is removed.

e Solvent Exchange: The initial solvent is replaced with a mixture of water and a high-boiling
polar aprotic solvent like DMSO. This choice is critical for the subsequent hydroxylation step,
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ensuring all components remain in solution at elevated temperatures.

o Hydroxylation: A copper catalyst (e.g., Cul) and a base (e.g., NaOH or KsPOa) are added.
The mixture is heated to approximately 100 °C. The copper catalyzes the displacement of
the chloride with a hydroxide group.

o Workup and Isolation: After the reaction is complete, the product is isolated, typically through
crystallization after pH adjustment, and purified. The purity is validated using NMR and
HPLC.

Reactivity and Role as a Ligand

The power of 6-hydroxypicolinamide derivatives lies in their function as ligands in copper
catalysis. The pyridone oxygen and the amide nitrogen act as a bidentate chelate, binding to a
copper(l) center. This chelation stabilizes the catalytic species, increasing its reactivity and
preventing catalyst degradation. Picolinamide ligands offer significant advantages over
traditional palladium or nickel systems, including lower metal cost, reduced toxicity, and often a
broader substrate scope.

Part 4: Applications in Catalysis and Drug
Development

The primary application of N-substituted 6-hydroxypicolinamides is in facilitating copper-
catalyzed cross-coupling reactions, which are indispensable in modern drug discovery.

Copper-Catalyzed C-N and C-O Cross-Coupling

These ligands have proven highly effective for the coupling of (hetero)aryl halides (chlorides
and bromides) with a wide range of primary amines and alcohols.[7][8] This allows for the
modular construction of complex molecules from simpler building blocks.
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Simplified Catalytic Cycle for Cu-Catalyzed C-N Coupling

Cu(l)-Ligand
(Active Catalyst)

Oxidative
Addition
(Ar-X)

Ar-Cu(lil)-X

(Ligand)

Ligand Exchange
(+ R-NH2)

Ar-Cu(lll)-NHR

(Ligand)

Reductive
Elimination
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Caption: Key steps in a ligand-accelerated C-N coupling reaction.

This self-validating protocol is a representative example of the ligand's application.[7]
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e Reaction Setup: To an oven-dried reaction vessel, add Cul (2-10 mol%), the N-(2,6-
dimethylphenyl)-6-hydroxypicolinamide ligand (2-10 mol%), the aryl bromide (1.0 equiv),
the primary amine (1.2 equiv), and a base such as K2COs or KsPOa (2.0 equiv). The choice
of a stronger base like KsPOa4 can accelerate the coupling of less reactive aryl chlorides.[7]

o Solvent Addition: Add a polar aprotic solvent, such as DMSO or sulfolane, under an inert
atmosphere (e.g., nitrogen or argon).

o Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-
MS.

e Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl
acetate), and wash with water to remove the base and DMSO.

 Purification and Validation: Dry the organic layer, concentrate it, and purify the residue by
column chromatography. The structure and purity of the final product must be confirmed by
NMR and MS analysis.

Machine Learning-Accelerated Ligand Design

Recent advancements have utilized machine learning models to accelerate the design of new
6-hydroxypicolinamide-based ligands and optimize reaction conditions.[9] By training
algorithms on historical data, researchers can predict the performance of un-synthesized
ligands, leading to the rapid discovery of catalysts with exceptionally high efficiency, achieving
catalyst loadings as low as 0.01 mol% for certain hydroxylation reactions.[9] This approach
represents the cutting edge of catalyst development, combining empirical chemistry with data

science.

Conclusion

6-Hydroxypicolinamide is more than a simple heterocyclic molecule; it is the key to a versatile
and powerful class of ligands that have had a significant impact on synthetic organic chemistry.
Its derivatives provide a cost-effective, low-toxicity, and highly efficient alternative to traditional
heavy-metal catalysts for crucial C-N and C-O bond-forming reactions. The straightforward
synthesis, robust performance, and potential for data-driven optimization ensure that the 6-
hydroxypicolinamide scaffold will remain an important tool for researchers and professionals
in drug development and fine chemical synthesis for the foreseeable future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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